



Application of Aurovertin in Studying Mitochondrial Coupling

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Compound of Interest		
Compound Name:	aurovertin	
Cat. No.:	B1171891	Get Quote

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Application Notes

Aurovertin is a mycotoxin produced by the fungus Calcarisporium arbuscula. It is a potent and specific inhibitor of the F1Fo-ATP synthase (also known as Complex V), the terminal enzyme complex of the oxidative phosphorylation pathway in mitochondria. This property makes **aurovertin** an invaluable tool for studying the intricate mechanisms of mitochondrial coupling, the process that links electron transport to ATP synthesis.

Aurovertin exhibits a distinct mechanism of action as a mixed, noncompetitive inhibitor of the F1Fo-ATPase.[1][2][3] It preferentially inhibits ATP synthesis over ATP hydrolysis, allowing researchers to dissect these two opposing functions of the enzyme.[1][3] The inhibitor binds to the β -subunits within the F1 domain of the ATP synthase.[1][3] Structural studies have revealed that **aurovertin** binds at two equivalent sites in the β TP and β E subunits, located in a cleft between the nucleotide-binding and C-terminal domains. This binding is thought to prevent the conformational changes required for the catalytic cycle, thereby inhibiting both ATP synthesis and, to a lesser extent, ATP hydrolysis.

A key characteristic of **aurovertin**'s inhibitory action on ATP hydrolysis is that it is incomplete, even at saturating concentrations.[1][3] This suggests that the enzyme retains some residual hydrolytic activity in the presence of the inhibitor. This differential effect on ATP synthesis and hydrolysis makes **aurovertin** a powerful tool to investigate the coupling efficiency of mitochondria and to study the conformational dynamics of the F1Fo-ATPase during catalysis.



By using aurovertin, researchers can:

- Determine the degree of coupling between the respiratory chain and ATP synthesis.
- Investigate the kinetics of both the forward (synthesis) and reverse (hydrolysis) reactions of the F1Fo-ATPase.
- Probe the conformational changes of the enzyme during its catalytic cycle.
- Screen for compounds that modulate mitochondrial coupling and ATP synthesis.

These studies are crucial for understanding the pathophysiology of mitochondrial diseases and for the development of novel therapeutics targeting mitochondrial function.

Quantitative Data

The inhibitory potency of **aurovertin** on the F1Fo-ATPase has been quantified in various experimental systems. The following tables summarize key kinetic parameters.

Table 1: Inhibition Constants (Ki) of Aurovertin for Bovine Heart F1Fo-ATPase

Activity	Substrate	Ki (nM)	Inhibition Type	Reference
ATP Synthesis	ADP	16 (Ki(E)), 25 (Ki(ES))	Mixed	[3]
ATP Hydrolysis	ATP	950 (Ki(E)), 120 (Ki(ES))	Mixed, Noncompetitive	[3]

Ki(E) refers to the inhibitor binding to the free enzyme, and Ki(ES) refers to the inhibitor binding to the enzyme-substrate complex.

Table 2: Binding Characteristics of Aurovertin to F1-ATPase



System	Parameter	Value	Conditions	Reference
Bovine Heart Mitochondria	Stoichiometry	2 molecules of aurovertin per F1-ATPase	Low substrate concentration	[1]
E. coli F1- ATPase	Kd	~1 µM	-	

Experimental Protocols

Herein, we provide detailed protocols for key experiments utilizing **aurovertin** to study mitochondrial coupling.

Protocol 1: Measurement of ATP Hydrolysis Inhibition by Aurovertin in Submitochondrial Particles (SMPs)

This protocol describes a coupled spectrophotometric assay to measure the ATP hydrolysis activity of F1Fo-ATPase in SMPs and its inhibition by **aurovertin**. The production of ADP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

- Submitochondrial particles (SMPs) from bovine heart mitochondria
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2
- ATP solution (100 mM)
- NADH solution (10 mM)
- Phosphoenolpyruvate (PEP) solution (50 mM)
- Pyruvate kinase (PK) solution (1000 units/mL)
- Lactate dehydrogenase (LDH) solution (1000 units/mL)



- Aurovertin stock solution (1 mM in DMSO)
- DMSO (vehicle control)
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Prepare the assay mixture by adding the following components to a cuvette (final volume of 1 mL):
 - 800 μL of Assay Buffer
 - 10 μL of NADH solution (final concentration: 0.1 mM)
 - 10 μL of PEP solution (final concentration: 0.5 mM)
 - 5 μL of PK solution (final concentration: 5 units/mL)
 - 5 μL of LDH solution (final concentration: 5 units/mL)
 - Desired amount of SMPs (e.g., 20-50 μg of protein)
- Add the desired concentration of aurovertin (or DMSO for control) to the cuvette and incubate for 5 minutes at room temperature.
- Initiate the reaction by adding 10 μL of ATP solution (final concentration: 1 mM).
- Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
- Calculate the rate of NADH oxidation from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
- To determine the IC50 value, perform the assay with a range of **aurovertin** concentrations and plot the percentage of inhibition against the logarithm of the **aurovertin** concentration.

Protocol 2: Measurement of ATP Synthesis Inhibition by Aurovertin in Submitochondrial Particles (SMPs)



This protocol utilizes a coupled spectrophotometric assay to measure ATP synthesis by SMPs. The production of ATP is coupled to the reduction of NADP+, which is monitored as an increase in absorbance at 340 nm.

Materials:

- Submitochondrial particles (SMPs) from bovine heart mitochondria
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 10 mM KPi
- ADP solution (50 mM)
- NADP+ solution (20 mM)
- Glucose solution (1 M)
- Hexokinase (HK) solution (500 units/mL)
- Glucose-6-phosphate dehydrogenase (G6PDH) solution (500 units/mL)
- Succinate solution (1 M)
- Aurovertin stock solution (1 mM in DMSO)
- DMSO (vehicle control)
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Prepare the assay mixture in a cuvette (final volume of 1 mL):
 - 750 μL of Assay Buffer
 - 10 μL of NADP+ solution (final concentration: 0.2 mM)
 - 10 μL of Glucose solution (final concentration: 10 mM)
 - 5 μL of HK solution (final concentration: 2.5 units/mL)



- 5 μL of G6PDH solution (final concentration: 2.5 units/mL)
- Desired amount of SMPs (e.g., 50-100 μg of protein)
- Add the desired concentration of aurovertin (or DMSO for control) and incubate for 5 minutes at room temperature.
- Add 10 μL of succinate solution (final concentration: 10 mM) to energize the mitochondria.
- Initiate the reaction by adding 10 μL of ADP solution (final concentration: 0.5 mM).
- Monitor the increase in absorbance at 340 nm for 10-15 minutes.
- Calculate the rate of NADP+ reduction from the linear portion of the curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
- Determine the inhibitory effect of aurovertin by comparing the rates in the presence and absence of the inhibitor.

Protocol 3: Assessing the Effect of Aurovertin on Mitochondrial Respiration

This protocol describes the use of high-resolution respirometry to measure the effect of **aurovertin** on mitochondrial oxygen consumption in isolated mitochondria.

Materials:

- Isolated mitochondria (e.g., from rat liver or heart)
- Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
- Respiratory substrates (e.g., 10 mM pyruvate, 2 mM malate, 10 mM succinate)
- ADP solution (50 mM)
- Oligomycin solution (1 mg/mL in ethanol)



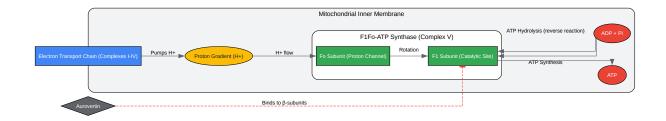
- Aurovertin stock solution (1 mM in DMSO)
- High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

- Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
- Add 2 mL of Respiration Buffer to the respirometer chamber and allow the signal to stabilize.
- Add isolated mitochondria (e.g., 0.1-0.2 mg/mL).
- Add respiratory substrates to initiate basal respiration (State 2).
- Add a limiting amount of ADP (e.g., 1 mM) to stimulate coupled respiration (State 3).
- After the ADP is phosphorylated and the respiration rate returns to a slower rate (State 4), add the desired concentration of **aurovertin**.
- Observe the effect of aurovertin on the State 4 respiration rate. An increase in State 4 respiration would indicate uncoupling.
- To further investigate, after **aurovertin** addition, add a higher concentration of ADP to assess the remaining capacity for coupled respiration.
- As a control, at the end of the experiment, add oligomycin (an inhibitor of F0) to inhibit ATP synthase-linked respiration and determine the residual oxygen consumption (leak respiration).

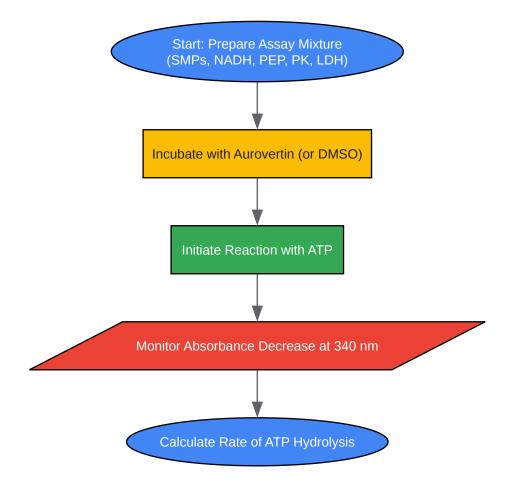
Visualizations





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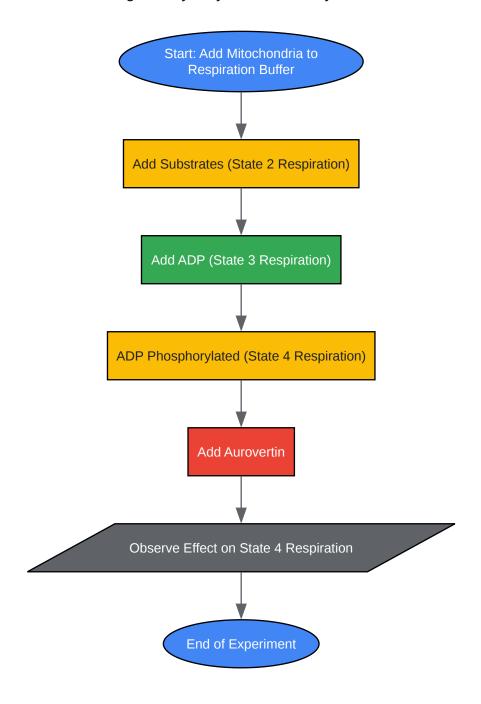
Caption: Mechanism of aurovertin inhibition of F1Fo-ATP synthase.





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Caption: Workflow for measuring ATP hydrolysis inhibition by aurovertin.



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Caption: Workflow for assessing **aurovertin**'s effect on mitochondrial respiration.



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